3-Aminobenzaldehyde

Overview

Description

3-Aminobenzaldehyde is an organic compound with the CAS number 1709-44-0 . It has a molecular weight of 121.14 .

Synthesis Analysis

The synthesis of 3-Aminobenzaldehyde can be achieved through various methods. One such method involves the enzymatic production of benzaldehyde from L-phenylalanine . This process involves four enzymes: L-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A mutant form of 4-hydroxymandelate synthase demonstrated higher activity than the wild type, leading to increased production of benzaldehyde .Molecular Structure Analysis

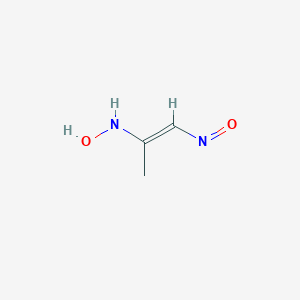

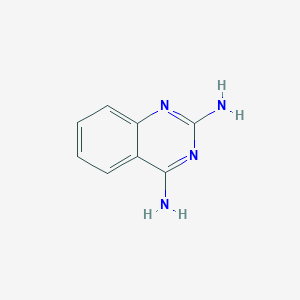

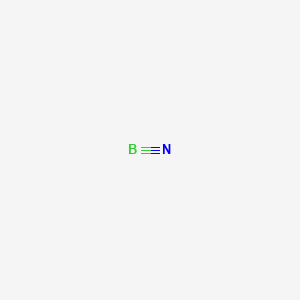

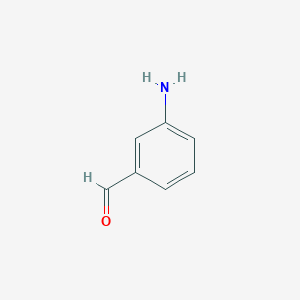

The InChI code for 3-Aminobenzaldehyde is1S/C7H7NO/c8-7-3-1-2-6(4-7)5-9/h1-5H,8H2 . This compound contains a total of 16 bonds, including 9 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 primary amine (aromatic) . Chemical Reactions Analysis

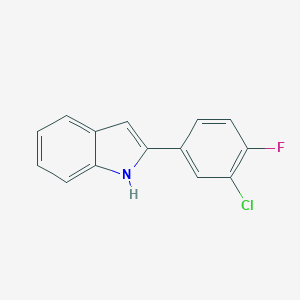

Indoles display a diverse pattern of reactivity upon reaction with different classes of aminobenzaldehydes . For instance, the acid-promoted reaction with secondary aminobenzaldehyde leads to indole annulation followed by spontaneous oxidation to neocryptolepine and analogues .Scientific Research Applications

1. Synthesis of Polycyclic Azepinoindoles

A study demonstrated that aminobenzaldehydes react with indoles in a unique cascade reaction, catalyzed by acid. This redox-neutral annulation involves a condensation/1,5-hydride shift/ring-closure sequence, enabling the synthesis of polycyclic azepinoindoles and related compounds in a single step with high yields (Haibach et al., 2011).

2. Gold-Catalyzed Rearrangement to Aminoquinolines

A gold(I)-catalyzed unprecedented rearrangement reaction between 2-aminobenzaldehydes and propargyl amine was reported. This provided direct access to 3-aminoquinolines from easily available materials, with the mechanism supported by elegant experiments and DFT calculations (Patil et al., 2012).

3. Rhodium-Catalyzed C–H Amidation of Aldehydes

Research revealed a method for direct amidation of various aldehydes with dioxazolones through rhodium(III)-catalyzed C–H activation. This process efficiently produced 2-aminobenzaldehydes, minimizing waste and pre-functionalization steps (Liu et al., 2018).

4. Formation of Benzoazepine-Fused Isoindolines

Aminobenzaldehydes with a pendant 3,5-dinitrophenyl group were used in a thermal reaction with N-substituted α-amino acids to form benzoazepine-fused isoindolines. The reaction involved a dearomatization/rearomatization sequence and produced single diastereomers in many cases (Wales et al., 2019).

5. Formation of Biquinolines and Alkynyl Derivatives

A study showed that nitration of 3-bromobenzaldehyde followed by reduction leads to 5-bromo-2-aminobenzaldehyde. This compound, through the Friedländer condensation, forms bidentate and tridentate 6-bromoquinoline derivatives. These can be further modified to form biquinolines or alkynyl derivatives, showing high emission quantum yield in some cases (Hu et al., 2003).

6. Tuning Lattice Parameters in Covalent Organic Frameworks

The study introduced 4-aminobenzaldehyde as a bifunctional linker in the synthesis of covalent organic frameworks (COFs). This approach allowed for efficient tuning of the lattice parameters, crystallinity, and porosity of these COFs, expanding their structural diversity and complexity (Sun et al., 2022).

Safety and Hazards

When handling 3-Aminobenzaldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for 3-Aminobenzaldehyde were not found in the search results, it’s worth noting that aminobenzaldehydes are key reaction partners for multicomponent reactions . These reactions provide a platform to introduce desirable structure diversity and complexity into a molecule in a single operation . This suggests that 3-Aminobenzaldehyde could have potential applications in the development of new synthetic methodologies.

Relevant Papers Relevant papers related to 3-Aminobenzaldehyde include studies on the enzymatic production of benzaldehyde from L-phenylalanine , the reactivity of indoles with aminobenzaldehydes , and the use of aminobenzaldehydes in multicomponent reactions .

Mechanism of Action

Target of Action

3-Aminobenzaldehyde is a benzamide that has been found to interact with various targets. It has been shown to react with indoles, forming different products depending on whether the aminobenzaldehyde is primary or secondary . For instance, N-methylbenzaldehyde reacts with indole to form neocryptolepine-related structures, which display promising antimalarial activity . Conversely, primary benzaldehydes such as aminobenzaldehyde react under similar conditions to form quinolines .

Mode of Action

The interaction of 3-Aminobenzaldehyde with its targets involves complex biochemical reactions. For example, in the case of indole reactions, aminobenzaldehyde condenses with indole to form the corresponding azafulvenium ions, which undergo ring closure to yield tetracyclic products . The mechanisms then diverge; secondary systems undergo proton loss and oxidation to give neocryptolepine analogues, while primary systems undergo proton transfer to give products of type 6, which aromatise to form quinoline products .

Biochemical Pathways

It’s known that the compound can influence energy metabolism pathways . The formation of neocryptolepine analogues and quinoline products suggests that 3-Aminobenzaldehyde may impact pathways related to cellular energy production and utilization .

Pharmacokinetics

It’s known that these properties play a crucial role in drug discovery and chemical safety assessment . The physicochemical parameters of a compound can strongly influence its ADME properties

Result of Action

The molecular and cellular effects of 3-Aminobenzaldehyde’s action are largely dependent on its interaction with its targets. For instance, it’s known to inhibit poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . When PARP is activated, it rapidly uses up stores of nicotinamide adenine dinucleotide (NAD+) in the cell as it performs DNA repair. Low levels of NAD+ deplete the amount of ATP found in the cell which can lead to cell death .

properties

IUPAC Name |

3-aminobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c8-7-3-1-2-6(4-7)5-9/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXYIEWSUKAOEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061901 | |

| Record name | Benzaldehyde, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminobenzaldehyde | |

CAS RN |

1709-44-0, 29159-23-7 | |

| Record name | 3-Aminobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC15044 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-aminobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Aminobenzaldehyde polymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3-Aminobenzaldehyde be used to synthesize more complex molecules, and if so, what is one example of its application?

A1: Yes, 3-Aminobenzaldehyde can be used as a building block in organic synthesis. One example is its reaction with nitrosoarenes in the presence of a gold catalyst. This reaction leads to the formation of 4-hydroxy-3-aminobenzaldehyde derivatives, showcasing the potential of 3-Aminobenzaldehyde as a precursor for generating molecules with 1,4-N,O-functionalization. [] This method allows for the construction of valuable chemical structures, particularly the 4-hydroxy-3-aminobenzaldehyde core, which can be further modified for various applications.

Q2: What are the potential applications of oxidizing 3-Aminobenzaldehyde?

A2: Oxidation of 3-Aminobenzaldehyde can yield valuable products like 3-aminobenzyl alcohol and 3-aminobenzaldehyde. [] These compounds have applications in various fields. For instance, 3-aminobenzyl alcohol is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. 3-Aminobenzaldehyde itself serves as a common building block in the synthesis of various heterocyclic compounds, dyes, and pharmaceuticals.

Q3: Are there alternative methods for oxidizing 3-Aminobenzaldehyde besides traditional high-temperature approaches?

A3: Yes, research suggests that ozone can be used to oxidize 3-Aminobenzaldehyde in the presence of a manganese-based catalyst system. [] This method offers a more environmentally friendly approach compared to traditional high-temperature oxidation methods as it operates at a significantly lower temperature (30°C). Additionally, the selectivity of the oxidation process can be tuned by modifying the catalyst system. For instance, using a Mn(OAc)2 – Ac20 – H2SO4 catalyst system promotes alcohol formation, while switching to a Mn(OAc)2 – KBr – Ac2O – H2SO4 catalyst system favors aldehyde production. This highlights the versatility of this oxidation method for obtaining desired products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.